REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[NH:11][C:12]1C=[C:16]([C:18]2[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=2)[CH:15]=[CH:14][N:13]=1.O.[NH2:25]N>CO.C(OCC)(=O)C>[CH3:1][C:2]1[C:3]([NH:11][C:12]2[N:25]=[C:16]([C:18]3[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=3)[CH:15]=[CH:14][N:13]=2)=[CH:4][C:5]([NH2:8])=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
N-(2-methyl-5-nitrophenyl)-4-(pyridine-3-yl)pyridine-2-amine
|
Quantity
|
3.07 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1)[N+](=O)[O-])NC1=NC=CC(=C1)C=1C=NC=CC1
|
Name
|
|
Quantity
|
1.54 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
FeCl3
|
Quantity
|
21 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
N-(2-methyl-5-nitrophenyl)-4-(pyridine-3-yl)pyridine-2-amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1)[N+](=O)[O-])NC1=NC=CC(=C1)C=1C=NC=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled own to room temperature
|
Type
|
CUSTOM
|
Details
|
The insoluble materials were removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in ethyl acetate (150 mL)
|
Type
|
WASH
|
Details
|
washed with water (150×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by column chromatography (biotage: DMC/Methanol, 1-8%, 25 CV)
|
Type
|
CUSTOM
|
Details
|
The product was obtained (1.57 g, yield: 56.4%) as a yellow solid and 0.53 g
|
Type
|
CUSTOM
|
Details
|
was recovered
|
Name
|
|
Type
|
|
Smiles
|
CC1=CC=C(C=C1NC1=NC=CC(=N1)C=1C=NC=CC1)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 56.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |